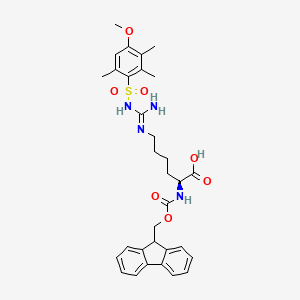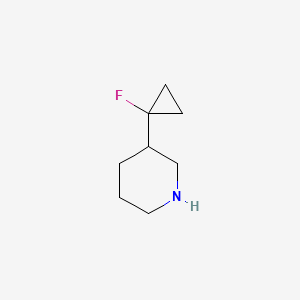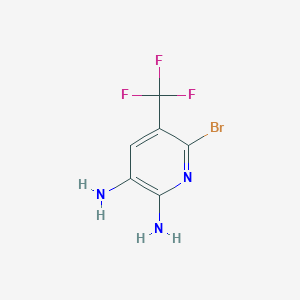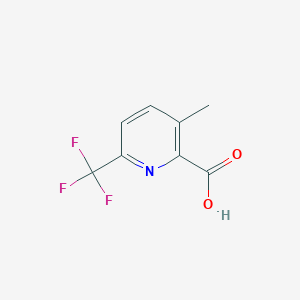
2-Isopropylcyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropylcyclohexanecarboxylic acid, also known as isopropyl-cyclohexanecarboxylic acid, is a compound with the chemical formula C10H18O2. It is characterized by the presence of an isopropyl group and a cyclohexane ring attached to a carboxylic acid functional group. This compound is a colorless liquid and is used in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropylcyclohexanecarboxylic acid can be achieved through several methods. One common approach involves the hydrolysis of dicarboxylic esters. For instance, the monohydrolysis of dicarboxylic esters can be mediated by silica at elevated temperatures, followed by cleavage under mild conditions . Another method involves the esterification of cyclohexanecarboxylic acid derivatives with isopropyl alcohol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use cyclohexanecarboxylic acid and isopropyl alcohol as starting materials, with catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction mixture is then purified through distillation and recrystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropylcyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
2-Isopropylcyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of aromatic aldehydes and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of perfumes and fragrances due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 2-isopropylcyclohexanecarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxylic acid: Similar structure but lacks the isopropyl group.
Isobutyric acid: Contains a similar carboxylic acid group but has a different alkyl chain.
2-Methylcyclohexanecarboxylic acid: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
2-Isopropylcyclohexanecarboxylic acid is unique due to the presence of both an isopropyl group and a cyclohexane ring, which confer specific chemical and physical properties. These structural features make it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2-propan-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) |
Clave InChI |
QCGRBBMOJYZXJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCCCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid](/img/structure/B13139926.png)





![2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine](/img/structure/B13139952.png)
![[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13139957.png)




